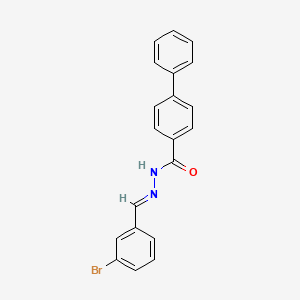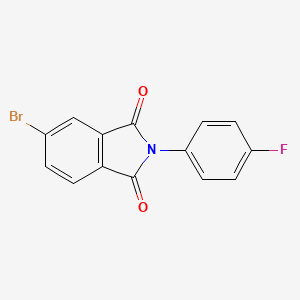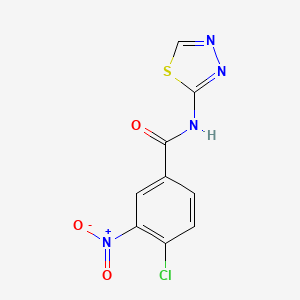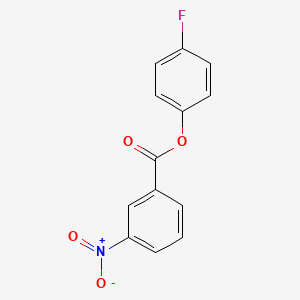
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both biphenyl and hydrazide moieties in the molecule suggests potential biological activity and utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide typically involves the reaction of biphenyl-4-carboxylic acid hydrazide with 3-bromo-benzaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.
化学反応の分析
Types of Reactions
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its possible biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl moiety may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
Biphenyl-4-carboxylic acid hydrazide: Lacks the bromine atom and benzylidene moiety, which may result in different biological activity.
3-Bromo-benzylidene hydrazide: Contains the bromine atom and benzylidene moiety but lacks the biphenyl group.
Uniqueness
Biphenyl-4-carboxylic acid (3-bromo-benzylidene)-hydrazide is unique due to the combination of biphenyl, carboxylic acid, bromine, and hydrazide functionalities. This combination may result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C20H15BrN2O |
|---|---|
分子量 |
379.2 g/mol |
IUPAC名 |
N-[(E)-(3-bromophenyl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2O/c21-19-8-4-5-15(13-19)14-22-23-20(24)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-14H,(H,23,24)/b22-14+ |
InChIキー |
OYAANMPEDDIEHU-HYARGMPZSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)
![Ethyl 2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11711414.png)
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11711426.png)

![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)
![N-(4-chlorophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711453.png)
![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)
![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)

